4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
4-Benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a benzothiazole core substituted with a 4-methyl group and a diethylaminoethyl side chain. Its molecular formula is C₃₁H₃₄ClN₃O₂S, with a molecular weight of approximately 556.1 g/mol (estimated from analogous structures in –12). The diethylaminoethyl group confers water solubility under acidic conditions due to protonation, while the 4-methylbenzothiazole and benzoyl groups contribute to lipophilicity, influencing membrane permeability and receptor binding .
Properties
IUPAC Name |
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S.ClH/c1-4-30(5-2)18-19-31(28-29-25-20(3)10-9-13-24(25)34-28)27(33)23-16-14-22(15-17-23)26(32)21-11-7-6-8-12-21;/h6-17H,4-5,18-19H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYRESVBJSMICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Benzoyl Intermediate: The initial step involves the acylation of a suitable aromatic compound to introduce the benzoyl group.
Introduction of Diethylamino Group: This step involves the alkylation of an amine with diethylamine under controlled conditions.
Formation of Benzo[d]thiazol-2-yl Intermediate: This step involves the cyclization of appropriate precursors to form the benzo[d]thiazol-2-yl moiety.
Final Coupling Reaction: The final step involves the coupling of the intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Electron-withdrawing groups (e.g., 4-chloro, 4-methylthio) may improve metabolic stability but reduce solubility . The benzoyl group in the target compound offers stronger π-π interactions compared to sulfamoyl or methylthio groups in analogs .
Side Chain Modifications: Diethylaminoethyl vs. dimethylaminoethyl: The bulkier diethyl group in the target compound may enhance receptor selectivity but reduce solubility compared to dimethyl derivatives .
Spectral and Physicochemical Properties
- IR Spectroscopy : The target compound lacks C=O stretching (~1660–1680 cm⁻¹) in the benzothiazole ring, consistent with tautomeric stabilization (cf. ) .
- Solubility: The diethylaminoethyl group confers water solubility at acidic pH (pH-dependent protonation), whereas bulkier lipophilic substituents (e.g., benzoyl) reduce aqueous solubility compared to sulfonamide derivatives .
Biological Activity
4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 446.538 g/mol. Its structure features a benzamide core substituted with a diethylamino group and a methylbenzo[d]thiazol moiety, which are believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of antimicrobial properties, particularly against various bacterial strains.
Antimicrobial Activity
Recent studies have demonstrated that 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against several pathogens were determined through standard microbiological methods.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 8 | 1024 |
| Pseudomonas aeruginosa | 8 | 1024 |
| Staphylococcus aureus | 14 | 64 |
| Bacillus subtilis | 16 | 32 |
| Candida albicans | 15 | 64 |
This data indicates that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing weaker activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .
The exact mechanism by which this compound exerts its antimicrobial effects is not fully elucidated, but it is hypothesized that the presence of the thiazole ring enhances interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.
Case Studies
- Antibacterial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of various benzamide derivatives, including this compound. The results indicated that modifications in the side chains significantly influenced the antibacterial potency, suggesting structure-activity relationships that could guide future drug design .
- Computational Studies : Computational modeling and density functional theory (DFT) studies have been employed to predict the electronic properties of the compound and its interactions with biological targets. These studies revealed insights into how structural variations affect binding affinities and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
